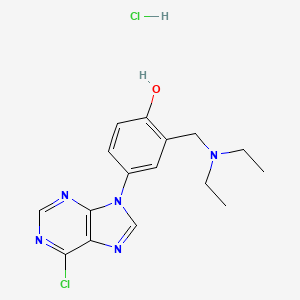
4-(6-Chloropurin-9-yl)-2-(diethylaminomethyl)phenol
Descripción general
Descripción
4-(6-Chloropurin-9-yl)-2-(diethylaminomethyl)phenol, also known as CPDP, is a novel compound that has been developed for various scientific research applications. It is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the regulation of inflammatory responses. CPDP has been found to have potential applications in the treatment of various inflammatory diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.
Mecanismo De Acción
4-(6-Chloropurin-9-yl)-2-(diethylaminomethyl)phenol works by inhibiting the activity of PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a key signaling molecule that regulates various cellular processes, including inflammation. By inhibiting PDE4, 4-(6-Chloropurin-9-yl)-2-(diethylaminomethyl)phenol increases the levels of cAMP, which in turn reduces the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
4-(6-Chloropurin-9-yl)-2-(diethylaminomethyl)phenol has been found to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of airway inflammation, and the suppression of oxidative stress. 4-(6-Chloropurin-9-yl)-2-(diethylaminomethyl)phenol has also been shown to improve lung function and reduce airway hyperresponsiveness in animal models of asthma and COPD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(6-Chloropurin-9-yl)-2-(diethylaminomethyl)phenol is its potent anti-inflammatory effects, which make it a useful tool for studying the mechanisms of inflammation in various disease models. 4-(6-Chloropurin-9-yl)-2-(diethylaminomethyl)phenol is also highly selective for PDE4, which reduces the risk of off-target effects. However, 4-(6-Chloropurin-9-yl)-2-(diethylaminomethyl)phenol has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-(6-Chloropurin-9-yl)-2-(diethylaminomethyl)phenol. One area of research is the development of more potent and selective PDE4 inhibitors, which could be useful in the treatment of various inflammatory diseases. Another area of research is the investigation of 4-(6-Chloropurin-9-yl)-2-(diethylaminomethyl)phenol's neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases. Additionally, the development of more efficient synthesis methods for 4-(6-Chloropurin-9-yl)-2-(diethylaminomethyl)phenol could improve its availability for scientific research.
Aplicaciones Científicas De Investigación
4-(6-Chloropurin-9-yl)-2-(diethylaminomethyl)phenol has been extensively studied for its potential applications in various scientific research fields. It has been found to have potent anti-inflammatory effects, which make it a promising candidate for the treatment of inflammatory diseases. 4-(6-Chloropurin-9-yl)-2-(diethylaminomethyl)phenol has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-(6-chloropurin-9-yl)-2-(diethylaminomethyl)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O.ClH/c1-3-21(4-2)8-11-7-12(5-6-13(11)23)22-10-20-14-15(17)18-9-19-16(14)22;/h5-7,9-10,23H,3-4,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLITEDTUYFSFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)N2C=NC3=C2N=CN=C3Cl)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40637910 | |
| Record name | 4-(6-Chloro-9H-purin-9-yl)-2-[(diethylamino)methyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40637910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloropurin-9-yl)-2-(diethylaminomethyl)phenol | |
CAS RN |
21268-13-3 | |
| Record name | NSC114106 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(6-Chloro-9H-purin-9-yl)-2-[(diethylamino)methyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40637910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



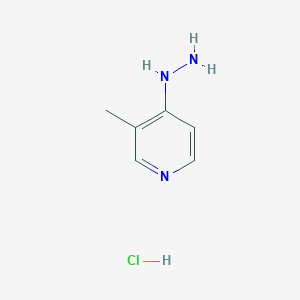
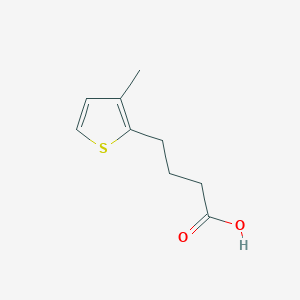
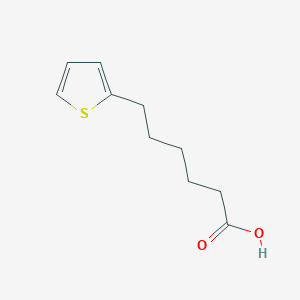




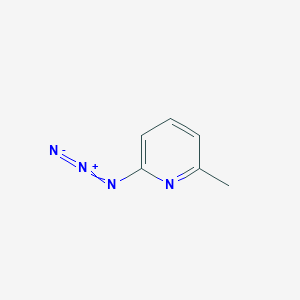

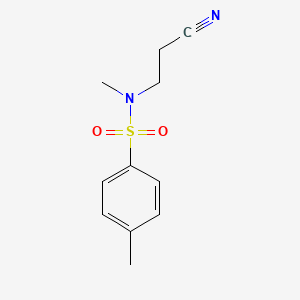
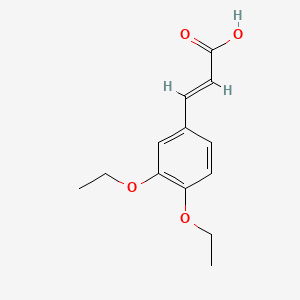


![2-{4-[(Tert-butoxy)carbonyl]thiomorpholin-3-yl}acetic acid](/img/structure/B3380980.png)